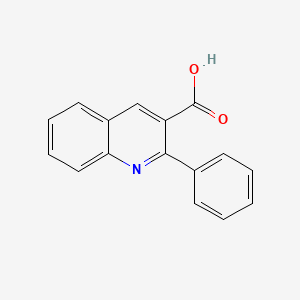

2-Phenylquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

2-phenylquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-10H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTYWQBVPQPTIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenylquinoline 3 Carboxylic Acid and Its Derivatives

Strategies for the Construction of the Quinoline (B57606) Core

The assembly of the fundamental quinoline ring system is the cornerstone of synthesizing 2-phenylquinoline-3-carboxylic acid. Several classical and modern synthetic reactions are employed for this purpose.

Cyclization Reactions

Cyclization reactions are a prominent method for forming the quinoline core. One such approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This method allows for the synthesis of a wide variety of substituted quinolines under mild conditions. nih.gov The reaction proceeds via a 6-endo-dig cyclization, and various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2) can be used to afford 3-haloquinolines. nih.gov

Doebner Reaction and its Variants

The Doebner reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. It involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgwikipedia.org While this reaction primarily yields 4-carboxylic acid derivatives, it is a key strategy in the broader context of quinoline synthesis. iipseries.orgwikipedia.org For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid via the Doebner reaction. nih.gov This reaction can be catalyzed by acids like trifluoroacetic acid or Lewis acids such as iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3], which allows for a one-pot synthesis with high atom economy and shorter reaction times. nih.govscientific.net

| Reactants | Catalyst/Conditions | Product | Reference |

| Aniline, Benzaldehyde, Pyruvic acid | Iron(III) trifluoromethanesulfonate [Fe(OTF)3], Reflux 80 ℃ | 2-phenylquinoline-4-carboxylic acid | scientific.net |

| Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Trifluoroacetic acid, Ethanol | 2-(2-nitrophenyl)-quinoline-4-carboxylic acid | nih.gov |

Pfitzinger Reaction

Similar to the Doebner reaction, the Pfitzinger reaction is a classical method that primarily yields quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the hydrolysis of isatin to an α-keto acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline. wikipedia.org Although its main products are 4-carboxylic acid derivatives, it represents a fundamental strategy for quinoline ring construction. wikipedia.orgpharmaguideline.com

Friedländer Condensation Approaches

The Friedländer synthesis is a versatile method for producing quinolines by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgcambridge.org Two primary mechanisms have been proposed: one involving an initial aldol (B89426) condensation followed by cyclization and dehydration, and the other beginning with the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org A modified Friedländer condensation has been utilized to synthesize 3-hydroxyquinoline-2-carboxylates, which are precursors to more complex molecules. lookchem.com This highlights the adaptability of the Friedländer approach for accessing substituted quinolines.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-Aminobenzaldehyde, Ketone | Acid or Base | Quinoline derivative | wikipedia.org |

| 2-Aminobenzaldehyde derivative, Pyruvic acid derivative | Modified conditions | 3-Hydroxyquinoline-2-carboxylate | lookchem.com |

Multi-step Synthetic Sequences

Often, the synthesis of specifically substituted quinolines like 2-phenylquinoline-3-carboxylic acid requires a multi-step approach. youtube.comyoutube.comyoutube.com These sequences can involve a combination of the aforementioned named reactions along with other standard organic transformations. For example, a synthetic route might start with the construction of a simpler quinoline derivative via a Doebner or Friedländer reaction, followed by a series of functional group interconversions to arrive at the final target molecule. nih.gov A multi-step synthesis could involve initial formation of a 2-phenylquinoline-4-carboxylic acid, which is then subjected to further reactions like amidation, reduction of a nitro group, acylation, and amination to build the desired complexity. nih.gov

Targeted Synthesis of 2-Phenylquinoline-3-carboxylic Acid Derivatives

The direct and targeted synthesis of 2-phenylquinoline-3-carboxylic acid and its derivatives often requires specific strategies that go beyond the general methods for quinoline core construction. These methods are designed to introduce the phenyl group at the 2-position and the carboxylic acid group at the 3-position with high regioselectivity.

One approach involves the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives through a one-pot protocol. researchgate.net This method combines a Williamson ether synthesis with subsequent hydrolysis to yield the target compounds. researchgate.net Another strategy focuses on the synthesis of 2-styrylquinoline-3-carboxylate derivatives, which can serve as precursors to 2-phenylquinoline-3-carboxylic acids through further modifications. researchgate.net

Research has also been directed towards the synthesis of novel 2-phenylquinoline-4-carboxylic acid derivatives with potential biological activity. nih.govnih.gov While the focus is on the 4-carboxylic acid isomers, the synthetic strategies employed, such as the Doebner reaction followed by extensive functional group manipulation, provide valuable insights into the chemical space of substituted phenylquinolines. nih.gov For instance, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized starting from aniline and 2-nitrobenzaldehyde, followed by amidation, reduction, and acylation steps. nih.gov

| Starting Materials | Key Reactions | Final Product Class | Reference |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates, 8-hydroxyquinolines | Williamson ether synthesis, Hydrolysis | 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives | researchgate.net |

| Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Doebner reaction, Amidation, Reduction, Acylation | 2-Phenyl-quinoline-4-carboxylic acid derivatives | nih.gov |

| Isatin, Substituted acetophenone (B1666503) | Pfitzinger reaction | 2-Phenylquinoline-4-carboxylic acid derivatives | nih.gov |

One-pot Synthesis Protocols for 2-Phenylquinoline-3-carboxylic Acid Derivatives

One-pot synthesis protocols are highly valued for their efficiency, atom economy, and reduced environmental impact by minimizing intermediate isolation steps and solvent usage. Several one-pot methods have been successfully applied to the synthesis of 2-phenylquinoline-3-carboxylic acid and its derivatives.

A notable example is the Doebner reaction, which traditionally involves the condensation of an aniline, an aldehyde, and pyruvic acid. An iron(III) trifluoromethanesulfonate [Fe(OTf)3] catalyzed one-pot Doebner reaction has been reported for the synthesis of 2-phenylquinoline-4-carboxylic acid, demonstrating high efficiency and the potential for catalyst recycling. scientific.net This method offers a concise, atom-economical, and energy-efficient pathway to quinoline carboxylic acids. scientific.net

Another versatile one-pot approach involves a three-component reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from the hydrolysis of isatin), ammonium (B1175870) acetate (B1210297), and 3-nitrobenzaldehyde (B41214) to yield 2-(3-nitro-phenyl)-quinazoline-4-carboxylic acid. bohrium.com Although this example leads to a quinazoline, the methodology highlights the potential of multi-component reactions in constructing related heterocyclic systems.

Furthermore, a facile one-pot, three-step procedure has been developed for the synthesis of 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives starting from ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and various salicylaldehydes. researchgate.net This method utilizes an inexpensive inorganic base and proceeds under mild conditions, offering good yields and demonstrating a transition-metal-free approach. researchgate.net

| Starting Materials | Catalyst/Base | Product | Key Features |

| Aniline, Benzaldehyde, Pyruvic acid | Fe(OTf)3 | 2-Phenylquinoline-4-carboxylic acid | One-pot, high atom economy, catalyst can be recycled. scientific.net |

| (2-Amino-phenyl)-oxo-acetic acid sodium salt, Ammonium acetate, 3-Nitrobenzaldehyde | Not specified | 2-(3-Nitro-phenyl)-quinazoline-4-carboxylic acid | One-pot, three-component synthesis. bohrium.com |

| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, Salicylaldehydes | Anhydrous K2CO3 | 2-(Benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives | One-pot, three-step, transition-metal-free, mild conditions. researchgate.net |

Synthetic Routes via Chloromethyl Intermediates

Chloromethyl intermediates, particularly ethyl 2-(chloromethyl)-quinoline-3-carboxylates, serve as valuable precursors for the elaboration of the quinoline scaffold. These reactive intermediates can readily undergo nucleophilic substitution reactions to introduce a variety of functional groups.

A prominent application of chloromethyl intermediates is in the one-pot synthesis of 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives. researchgate.net In this process, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate reacts with salicylaldehydes in the presence of a base. researchgate.net This is followed by hydrolysis to afford the final carboxylic acid products. researchgate.net

The Williamson ether synthesis is another key reaction utilizing chloromethyl intermediates. A one-pot protocol for the synthesis of carboxyl-substituted bisquinoline systems involves the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis. researchgate.net

| Chloromethyl Intermediate | Reactant | Product | Reaction Type |

| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | Salicylaldehydes | 2-(Benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives | Nucleophilic substitution/Cyclization |

| Ethyl 2-(halomethyl)quinoline-3-carboxylates | 8-Hydroxyquinolines | Carboxyl-substituted bisquinoline systems | Williamson ether synthesis |

Modification of Pre-formed Quinoline Ring Systems

The functionalization of a pre-existing quinoline ring is a powerful strategy for accessing a diverse range of derivatives. This approach allows for the late-stage introduction of various substituents, which is particularly useful in medicinal chemistry for structure-activity relationship studies.

One common modification involves the hydrolysis of ester derivatives to the corresponding carboxylic acids. For instance, ethyl 2-styrylquinoline-3-carboxylates can be hydrolyzed to (E)-2-(aryl/hetaryl)vinyl-4-phenylquinoline-3-carboxylic acids. researchgate.net Similarly, the synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives is achieved through the hydrolysis of the corresponding ethyl ester. researchgate.net

Another important modification is the transformation of other functional groups into a carboxylic acid. While not directly for the 3-carboxylic acid, the conversion of a 4-carbonitrile to a tetrazole group, which can be considered a carboxylic acid isostere, has been reported for 2-(p-tolyl)quinoline derivatives. researchgate.net

Furthermore, amidation reactions of the carboxylic acid group are a common modification. For example, 2-phenylquinoline-4-carboxylic acids have been converted to their corresponding carboxamide derivatives through coupling reactions. semanticscholar.org

Catalytic Approaches in Phenylquinoline Carboxylic Acid Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of phenylquinoline carboxylic acids has greatly benefited from the development of various catalytic systems, including acid, metal, and base-mediated approaches.

Acid-Catalyzed Reactions

Acid catalysis is frequently employed in the synthesis of quinoline derivatives, often facilitating condensation and cyclization reactions. The Doebner reaction, a classic method for preparing 2-substituted quinoline-4-carboxylic acids, traditionally uses an acid catalyst. mdpi.comnih.gov For instance, the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid can be catalyzed by trifluoroacetic acid or acetic acid. mdpi.com The use of acetic acid as both a catalyst and solvent has been shown to be advantageous in some cases. mdpi.com

The Pfitzinger reaction, another important method for synthesizing quinoline-4-carboxylic acids, involves the reaction of isatin with a carbonyl compound in the presence of a base, which is then followed by acidification. mdpi.comnih.gov While the primary cyclization is base-mediated, the final product isolation often involves acidification. semanticscholar.org

A transition metal-free formal [4+2] annulation of anthranils and enaminones to produce 3-acylquinolines has been achieved using methanesulfonic acid (MSA) as an additive. mdpi.com

| Reaction Name | Reactants | Acid Catalyst | Product |

| Doebner Reaction | Aniline, 2-Nitrobenzaldehyde, Pyruvic acid | Trifluoroacetic acid or Acetic acid | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid mdpi.comnih.gov |

| Pfitzinger Reaction | Isatin, Acetophenone | Hydrochloric acid/Acetic acid (for workup) | 2-Phenylquinoline-4-carboxylic acid semanticscholar.orgnih.gov |

| Formal [4+2] Annulation | Anthranils, Enaminones | Methanesulfonic acid (MSA) | 3-Acylquinolines mdpi.com |

Metal-Catalyzed Transformations (e.g., Anomeric-Based Oxidation, Suzuki Coupling for general phenylquinoline derivatives)

Transition metal catalysis has revolutionized the synthesis of quinoline derivatives, enabling a wide array of cross-coupling and cyclization reactions.

Anomeric-Based Oxidation: A novel approach utilizing ionically tagged magnetic nanoparticles with urea (B33335) linkers (Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride) as a catalyst has been developed for the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives. acs.org This reaction proceeds via an anomeric-based oxidation mechanism from the condensation of aryl aldehydes, pyruvic acid, and 1-naphthylamine. acs.org

Suzuki Coupling: The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of phenylquinoline synthesis, it has been employed for the preparation of 2-phenylquinoline-4-carboxamide (B4668241) derivatives. semanticscholar.org This involves the coupling of a quinoline precursor bearing a leaving group (e.g., a halogen) with a phenylboronic acid derivative. For example, the synthesis of certain quindoline (B1213401) derivatives starts with a Suzuki coupling of 2-chloro-3-nitroquinoline (B1590397) with phenylboronic acid. chim.it

Other metal-catalyzed reactions for the functionalization of quinoline rings include Sonogashira and Heck reactions, which have been applied to 2,3-substituted quinoline derivatives. chim.it

| Catalytic Method | Metal Catalyst | Reactants | Product |

| Anomeric-Based Oxidation | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Aryl aldehydes, Pyruvic acid, 1-Naphthylamine | 2-Aryl-quinoline-4-carboxylic acids acs.org |

| Suzuki Coupling | Pd(PPh3)2Cl2 | 2-Chloro-3-nitroquinoline, Phenylboronic acid | 3-Nitro-2-phenylquinoline chim.it |

Base-Mediated Synthetic Pathways

Base-mediated reactions are fundamental to the synthesis of many quinoline carboxylic acids. The Pfitzinger reaction is a classic example, where a base, typically potassium hydroxide (B78521), is used to condense isatin or a substituted isatin with an α-methylene ketone like acetophenone to form 2-phenylquinoline-4-carboxylic acids. semanticscholar.orgnih.gov

In the one-pot synthesis of 2-(benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives, an inorganic base such as anhydrous potassium carbonate is employed to facilitate the initial reaction between ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and salicylaldehydes. researchgate.net Subsequent hydrolysis to the carboxylic acid is also carried out under basic conditions using potassium hydroxide. researchgate.net

Furthermore, the synthesis of quinoline-2-carboxylic acid derivatives can involve the use of bases like potassium carbonate in reactions such as the formation of a thiazolidinone ring. ajchem-a.com

| Reaction Type | Base | Starting Materials | Product |

| Pfitzinger Reaction | Potassium hydroxide (KOH) | Isatin, Acetophenone | 2-Phenylquinoline-4-carboxylic acid semanticscholar.orgnih.gov |

| One-pot synthesis | Anhydrous Potassium Carbonate (K2CO3), Potassium Hydroxide (KOH) | Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, Salicylaldehydes | 2-(Benzofuran-2-yl)-4-phenylquinoline-3-carboxylic acid derivatives researchgate.net |

| Heterocycle formation | Potassium Carbonate (K2CO3) | Quinoline-2-carboxylic acid derivative, Ethyl-2-chloroacetate | Thiazolidinone derivative of quinoline-2-carboxylic acid ajchem-a.com |

Optimization of Reaction Conditions and Yields

The synthesis of the 2-phenylquinoline-3-carboxylic acid framework is less commonly reported in scientific literature compared to its 2-phenylquinoline-4-carboxylic acid counterpart. However, specific methods have been developed that provide access to this important chemical entity. Research efforts have been directed towards optimizing these reactions by exploring different catalysts, solvents, and reaction temperatures to maximize the yield and purity of the final product.

One notable approach involves a Palladium-mediated aerobic oxidation of a dihydroquinoline intermediate. This method has been shown to produce 2-phenylquinoline-3-carboxylic acid derivatives in moderate yields, generally ranging from 53% to 69%. rsc.org The optimization of this reaction would likely involve screening various palladium catalysts (e.g., Pd(OAc)₂, Pd/C), ligands, and oxidizing agents to enhance the efficiency of the dehydrogenation step. The choice of solvent and reaction temperature is also critical in preventing side reactions and ensuring the stability of the palladium catalyst.

Another synthetic strategy has led to the formation of a derivative, 4-methyl-2-phenylquinoline-3-carboxylic acid methyl ester, with a reported yield of 45%. unical.it For such multi-component reactions, optimization typically involves a careful study of the stoichiometry of the reactants, the concentration of the catalyst, and the reaction time. The use of microwave irradiation could also be explored as a means to potentially shorten reaction times and improve yields, a technique that has proven successful in the synthesis of other quinoline derivatives.

While comprehensive optimization studies for the synthesis of 2-phenylquinoline-3-carboxylic acid are not as extensively documented as for other isomers, the existing research provides a solid foundation for further investigation. The table below summarizes the reported yields for the synthesis of 2-phenylquinoline-3-carboxylic acid and its derivatives through various methodologies.

Table 1: Reported Yields for the Synthesis of 2-Phenylquinoline-3-carboxylic Acid and Derivatives

| Product | Synthetic Method | Yield (%) | Reference |

| 2-Phenylquinoline-3-carboxylic acid derivatives | Palladium-mediated aerobic oxidation | 53-69 | rsc.org |

| 4-Methyl-2-phenylquinoline-3-carboxylic acid methyl ester | Not specified | 45 | unical.it |

Further research into the systematic optimization of these and other potential synthetic routes is essential for making 2-phenylquinoline-3-carboxylic acid and its derivatives more readily accessible to the scientific community. Such studies would likely focus on exploring a broader range of catalysts, including both transition metals and organocatalysts, as well as investigating the impact of various reaction parameters in a more detailed and systematic manner.

Advanced Chemical Reactivity and Transformation Studies of 2 Phenylquinoline 3 Carboxylic Acid Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the 2-phenylquinoline (B181262) core is a key handle for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Esterification of 2-phenylquinoline-3-carboxylic acid is a fundamental transformation that not only serves to protect the carboxylic acid but also to introduce new functionalities. Standard Fischer esterification conditions, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. libretexts.org This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used. libretexts.orgsaskoer.ca For instance, the synthesis of methyl, ethyl, propyl, and butyl esters is readily achievable through this method. libretexts.org

| Reactant | Reagent/Catalyst | Product | Reference |

| 2-Phenylquinoline-3-carboxylic acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester | libretexts.org |

The conversion of the carboxylic acid to amides and hydrazides is a crucial step in the development of new bioactive molecules. Direct amidation by reacting the carboxylic acid with an amine is often challenging because the basic amine can deprotonate the acidic carboxylic acid, rendering it unreactive. libretexts.org To overcome this, the carboxylic acid is typically activated first. A common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.org The carboxylic acid adds to the carbodiimide, forming a highly reactive intermediate that readily reacts with an amine to form the desired amide. libretexts.org This strategy has been successfully used to synthesize a variety of 2-phenylquinoline-3-carboxamides. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). libretexts.org The resulting acyl chloride then smoothly reacts with an amine to yield the amide. nih.gov

Hydrazide formation follows a similar principle. 2-Phenyl-4-quinolinecarboxylic acid, a closely related compound, has been shown to react with 5-aryl-2,3-dihydro-2,3-furandiones to produce β-aroylpyruvoyl hydrazides. sigmaaldrich.com Research has also demonstrated the synthesis of hydrazide-bearing 2-phenylquinoline-4-carboxylic acid derivatives as potential histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org

| Reactant | Reagent | Product | Reference |

| 2-Phenylquinoline-3-carboxylic acid | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | libretexts.org |

| 2-Phenylquinoline-3-carboxylic acid | 1. SOCl₂ 2. Amine | Amide | nih.gov |

| 2-Phenyl-4-quinolinecarboxylic acid | 5-Aryl-2,3-dihydro-2,3-furandiones | β-Aroylpyruvoyl hydrazide | sigmaaldrich.com |

| 2-Phenylquinoline-4-carboxylic acid derivatives | Hydrazine | Hydrazide | nih.govfrontiersin.org |

The reduction of the carboxylic acid group in 2-phenylquinoline-3-carboxylic acid derivatives can lead to the corresponding primary alcohols. However, a more common transformation observed in the literature is the photochemical reduction and decarboxylation of 2-phenylquinoline-4-carboxylic acids. acs.org Irradiation of these acids can lead to the formation of the corresponding 4-methylquinoline (B147181) derivatives. acs.org While this specific reaction is on a related isomer, it highlights a potential pathway for the functionalization of the quinoline (B57606) core through a reductive process.

Nucleophilic Substitution Reactions on the Quinoline Heterocycle

Nucleophilic substitution reactions on the quinoline ring of 2-phenylquinoline-3-carboxylic acid derivatives can introduce a wide array of substituents, further diversifying the molecular scaffold. While the carboxylic acid itself is not a typical site for nucleophilic substitution under basic conditions due to deprotonation, other positions on the quinoline ring can be susceptible to such reactions, particularly if activated by other functional groups. masterorganicchemistry.com For example, a series of [2,3′-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized utilizing nucleophilic substitution reactions. researchgate.net

Diversification via Cross-Coupling Reactions (e.g., Acid-Amine Cross-coupling)

Decarboxylative cross-coupling reactions have emerged as a powerful tool in organic synthesis, offering an alternative to traditional cross-coupling methods that often rely on organometallic reagents. wikipedia.org In these reactions, a carboxylic acid is coupled with an organic halide, leading to the formation of a new carbon-carbon bond with the extrusion of carbon dioxide. wikipedia.org This methodology has been applied to heteroaromatic acids, including quinoline derivatives. wikipedia.org Palladium-catalyzed cross-coupling reactions have been utilized to form functionalized quinolines. wikipedia.org

Acid-amine cross-coupling, a type of decarboxylative coupling, allows for the formation of C-N bonds. nih.gov While direct decarboxylative cross-coupling of carboxylic acids with N-H compounds is an area of active research, various catalytic systems, often employing copper or palladium, have been developed to facilitate this transformation. nih.gov

Intramolecular Cyclization and Ring-Fusion Strategies for Novel Polycyclic Systems

Intramolecular cyclization of derivatives of 2-phenylquinoline-3-carboxylic acid presents a strategy for the synthesis of novel polycyclic systems. The strategic placement of functional groups on the quinoline core or the phenyl substituent can enable ring-closing reactions, leading to the formation of fused heterocyclic structures. For instance, the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide has been studied to understand how stereochemistry influences cyclization pathways, leading to the synthesis of complex molecules like Homoclausenamide and Dehydroclausenamide. nih.gov Similarly, the intramolecular cyclization of a delta-hydroxy acid to a delta-lactone is a well-established reaction that proceeds via nucleophilic attack of the hydroxyl group on the carboxylic acid. youtube.com This principle can be applied to suitably functionalized 2-phenylquinoline-3-carboxylic acid derivatives to construct new ring systems.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of 2-phenylquinoline-3-carboxylic acid can be approached from two main perspectives: reactions involving the carboxylic acid group and reactions involving the aromatic rings. The selectivity of these transformations is dictated by the inherent electronic properties of the starting material and the nature of the reagents and reaction conditions employed.

Regioselectivity in Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) on the 2-phenylquinoline-3-carboxylic acid scaffold presents a complex regiochemical challenge due to the presence of multiple aromatic rings with different and often opposing directing effects.

The quinoline ring is an electron-deficient heteroaromatic system. The nitrogen atom deactivates the ring towards electrophilic attack, particularly the pyridinic part. In acidic conditions, which are common for many EAS reactions like nitration and halogenation, the quinoline nitrogen is protonated, further deactivating the ring system. Generally, in quinolines, electrophilic substitution tends to occur on the benzene (B151609) ring portion (positions 5, 6, 7, and 8). The precise position of substitution is influenced by the other substituents present.

The carboxylic acid group (-COOH) at the 3-position is a deactivating and meta-directing group. libretexts.orgnumberanalytics.com This means it withdraws electron density from the quinoline ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to itself. Within the quinoline ring system, the positions meta to the C3-carboxyl group are C5 and C7.

The phenyl group (-C₆H₅) at the 2-position is generally considered a weakly activating, ortho, para-directing group. However, its influence on the quinoline ring is primarily through steric hindrance and some electronic effects.

Considering these factors, electrophilic attack on the quinoline ring is predicted to be challenging. The deactivating nature of both the quinoline nitrogen and the carboxylic acid group significantly reduces the ring's nucleophilicity. If substitution does occur on the quinoline ring, it would most likely be directed to the 5- or 7-position, which are meta to the deactivating carboxyl group.

Electrophilic substitution on the pendant phenyl ring is also a possibility. The quinoline-3-carboxylic acid moiety acts as a deactivating substituent on the phenyl ring. Therefore, electrophilic attack on the phenyl ring would be directed to the meta-positions of the phenyl group.

A comprehensive study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives highlighted the complexity of regioselectivity in quinoline systems, where different protecting groups and reaction conditions led to varying isomer distributions. google.com While not a direct analogue, this study underscores the nuanced interplay of electronic and steric factors in determining the site of functionalization.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Phenylquinoline-3-carboxylic Acid

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

| Nitration | HNO₃, H₂SO₄ | 2-Phenyl-5-nitroquinoline-3-carboxylic acid and/or 2-Phenyl-7-nitroquinoline-3-carboxylic acid; 2-(3-Nitrophenyl)quinoline-3-carboxylic acid | The quinoline ring is strongly deactivated. Substitution, if it occurs, is directed to the 5 and 7 positions (meta to the -COOH group). The phenyl ring is also deactivated, with substitution directed to the meta position. |

| Bromination | Br₂, FeBr₃ | 2-Phenyl-5-bromoquinoline-3-carboxylic acid and/or 2-Phenyl-7-bromoquinoline-3-carboxylic acid; 2-(3-Bromophenyl)quinoline-3-carboxylic acid | Similar to nitration, substitution is directed by the deactivating nature of the quinoline and carboxyl groups. |

Stereoselectivity in Derivatization:

Stereoselectivity becomes a key consideration when a new chiral center is created during the derivatization of 2-phenylquinoline-3-carboxylic acid. This can occur through various transformations.

One of the most common methods to introduce stereoselectivity is through the derivatization of the carboxylic acid group . For instance, the formation of an amide by reacting the carboxylic acid (or its more reactive acyl chloride derivative) with a chiral amine would result in a pair of diastereomers. These diastereomers, having different physical properties, can often be separated by techniques such as fractional crystallization or chromatography. libretexts.orglibretexts.org Once separated, the chiral auxiliary (the amine) can be cleaved to yield the enantiomerically pure derivatives of 2-phenylquinoline-3-carboxylic acid.

Table 2: Diastereoselective Amide Formation

| Reactant 1 | Chiral Amine (Reactant 2) | Products (Diastereomeric Mixture) | Separation Method |

| 2-Phenylquinoline-3-carbonyl chloride | (R)-1-Phenylethylamine | (R)-N-((R)-1-Phenylethyl)-2-phenylquinoline-3-carboxamide and (S)-N-((R)-1-Phenylethyl)-2-phenylquinoline-3-carboxamide | Fractional Crystallization or Chiral Chromatography |

| 2-Phenylquinoline-3-carbonyl chloride | (S)-1-Phenylethylamine | (R)-N-((S)-1-Phenylethyl)-2-phenylquinoline-3-carboxamide and (S)-N-((S)-1-Phenylethyl)-2-phenylquinoline-3-carboxamide | Fractional Crystallization or Chiral Chromatography |

Note: This table illustrates a general and widely used strategy for chiral resolution. The feasibility and efficiency of this process for 2-phenylquinoline-3-carboxylic acid would require experimental validation.

Furthermore, if a prochiral center exists within a derivative of 2-phenylquinoline-3-carboxylic acid, stereoselective reactions can be employed to control the formation of a new stereocenter. For example, the reduction of a ketone derivative at a position that would generate a chiral alcohol could be achieved with high stereoselectivity using chiral reducing agents.

The principles of stereoselective synthesis are well-established, with methods ranging from the use of chiral auxiliaries tcichemicals.com to chiral catalysts. nih.govlumenlearning.com While specific applications to the 2-phenylquinoline-3-carboxylic acid scaffold are not detailed in the available literature, these general strategies would be the primary approaches for controlling stereochemistry in its derivatives.

Structure Activity Relationship Sar and Mechanistic Investigations in Phenylquinoline Carboxylic Acid Scaffolds

Elucidation of Key Pharmacophoric Elements within the Phenylquinoline Carboxylic Acid Framework

The fundamental structure of 2-phenylquinoline-3-carboxylic acid comprises a quinoline (B57606) core, a phenyl ring at the 2-position, and a carboxylic acid group at the 3-position. Each of these components plays a critical role in target recognition and biological activity.

The quinoline core often serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation for optimal interaction with biological targets. The aromatic nature of the quinoline ring can engage in π-π stacking and hydrophobic interactions with amino acid residues in protein binding pockets. nih.gov

The phenyl ring at the 2-position is a crucial pharmacophoric element. Its presence and substitution pattern significantly influence the compound's properties and biological activity. This aryl group can participate in hydrophobic interactions and can be modified to modulate potency, selectivity, and pharmacokinetic properties. nih.gov

The carboxylic acid group at the 3-position is a key feature, often acting as a hydrogen bond donor and acceptor, or forming salt bridges with basic residues like arginine in the target protein. nih.gov For instance, in the context of dihydroorotate dehydrogenase (DHODH) inhibition, the carboxylate group of a quinoline carboxylic acid analog was shown to form a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47), highlighting the essential nature of this acidic moiety. nih.gov In the design of histone deacetylase (HDAC) inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid moiety has been utilized as a "cap group" that binds to the hydrophobic region at the opening of the HDAC active site. nih.govfrontiersin.org

Impact of Substituent Effects on Biological Activity (e.g., Halogenation, Electron-Donating/Withdrawing Groups)

The nature and position of substituents on both the phenyl and quinoline rings can dramatically alter the biological activity of 2-phenylquinoline-3-carboxylic acid derivatives. These effects are generally categorized as electronic (inductive and resonance) and steric.

Halogenation: The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity. For example, in a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives designed as HDAC inhibitors, difluoride substitution was found to be conducive to inhibitory activity compared to the unsubstituted analog. nih.govfrontiersin.org Conversely, chlorine substitution led to decreased activity in the same study. nih.govfrontiersin.org The position of the halogen is also critical.

The following table summarizes the effects of various substituents on the HDAC inhibitory activity of 2-phenylquinoline-4-carboxylic acid derivatives.

| Compound ID | R Group on Phenyl Ring | Zinc-Binding Group (ZBG) | Percentage Inhibitory Rate (PIR) at 2.0 µM |

| D1 | H | -OH | - |

| D3 | 4-Cl | -OH | 49.43% |

| D8 | 3-Cl | -OH | 51.81% |

| D11 | 2,4-diF | -OH | 63.49% |

| D12 | 2,5-diF | -OH | 74.91% |

| D14 | 2-Cl | -OH | 49.74% |

| D28 | 4-Phenyl | -OH | 68.00% |

Data sourced from a study on HDAC inhibitors. nih.gov

Positional Isomerism and its Influence on Biological Outcomes (e.g., Comparison of -3- and -4-carboxylic acid derivatives where applicable)

The position of the carboxylic acid group on the quinoline ring is a critical determinant of biological activity. While this article focuses on 2-phenylquinoline-3-carboxylic acid, it is instructive to consider the influence of positional isomerism by comparing it to the corresponding -4-carboxylic acid derivatives where data is available.

Studies on quinoline carboxylic acids have shown that the positioning of the carboxylic acid can significantly impact their biological profile, including anti-inflammatory, antiproliferative, and antimicrobial activities. nih.govrsc.org For instance, both quinoline-3-carboxylic acid and quinoline-4-carboxylic acid have demonstrated appreciable anti-inflammatory properties. nih.gov Similarly, both isomers have shown growth inhibitory capacities against certain cancer cell lines. nih.gov

In the context of HDAC inhibitors, derivatives of 2-phenylquinoline-4-carboxylic acid have been extensively explored. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net The rationale for using the 4-carboxylic acid scaffold in this context is often related to its role as a "cap" that interacts with the hydrophobic opening of the HDAC active site. nih.govfrontiersin.org The specific geometry and electronic properties conferred by the 4-position of the carboxylic acid appear to be well-suited for this particular target. While direct comparative studies between the 3- and 4-carboxylic acid isomers of 2-phenylquinoline (B181262) for the same biological target are not always available, the existing literature underscores the principle that positional isomerism is a key factor in determining the pharmacological profile of these compounds. rsc.org

Conformational Analysis and Molecular Flexibility in Target Recognition

The three-dimensional conformation and molecular flexibility of 2-phenylquinoline-3-carboxylic acid derivatives are crucial for their interaction with biological targets. The relative orientation of the phenyl ring with respect to the quinoline ring, as well as the conformation of any side chains, can dictate the binding affinity and selectivity.

Computational methods, such as molecular docking and conformational analysis, are often employed to understand these aspects. researchgate.net For many biologically active molecules, a planar geometry is favored due to the stabilizing effect of π-electron delocalization. uc.pt In the case of 2-phenylquinoline-3-carboxylic acid, the dihedral angle between the quinoline and phenyl rings is a key conformational parameter. A relatively planar conformation might be favored to maximize π-π stacking interactions within a binding site.

The flexibility of substituents can also play a role. For example, in a study of 2-phenyl-quinoline-4-carboxylic acid derivatives with antibacterial activity, it was found that flexible chain amino groups at the 2-phenyl position enhanced activity against E. coli, whereas rigid cyclic amino groups were more suitable for activity against Gram-positive bacteria. nih.gov This highlights how molecular flexibility can influence the spectrum of biological activity.

Rational Design Principles for Enhanced Target Modulation

Based on the SAR insights discussed, several rational design principles can be formulated to enhance the target modulation of 2-phenylquinoline-3-carboxylic acid derivatives:

Scaffold Hopping and Isosteric Replacement: While the 2-phenylquinoline-3-carboxylic acid core is effective, exploring alternative heterocyclic scaffolds or replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to improved properties. researchgate.net

Substituent Optimization: Systematic variation of substituents on both the phenyl and quinoline rings is a key strategy. This includes optimizing the position, size, and electronic properties of the substituents to maximize target engagement and improve pharmacokinetic profiles. ucsb.edu For example, introducing small, electron-withdrawing groups might enhance activity in some cases. nih.gov

Exploiting Positional Isomerism: The biological activity can be fine-tuned by altering the position of the carboxylic acid group and other substituents on the quinoline ring. nih.govrsc.org A comparative synthesis and evaluation of different positional isomers can be a fruitful approach.

Modulating Physicochemical Properties: Properties such as lipophilicity (logP) and acidity (pKa) are critical for drug-likeness. These can be modulated through the introduction of appropriate functional groups. For instance, the addition of polar groups can improve solubility, while lipophilic groups can enhance membrane permeability. nih.gov

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design ligands that fit optimally into the binding site and form specific interactions with key residues. nih.govresearchgate.net This approach allows for a more targeted and efficient drug discovery process.

In Vitro Biological Evaluation and Mode of Action Research of Phenylquinoline Carboxylic Acid Derivatives

Research on Antineoplastic Activities and Associated Cellular Mechanisms

The antineoplastic properties of this class of compounds are attributed to their ability to interfere with key cellular processes that are often dysregulated in cancer, including epigenetic regulation, cell cycle progression, and programmed cell death.

Inhibition of histone deacetylases (HDACs) has emerged as a critical strategy in cancer therapy. frontiersin.orgnih.gov HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. frontiersin.orgnih.gov Their overexpression is linked to tumorigenesis, making them a viable therapeutic target. frontiersin.orgnih.gov

Research into the discovery of novel HDAC inhibitors has identified the 2-substituted phenylquinoline-4-carboxylic acid scaffold as a promising "cap" moiety for these inhibitors. frontiersin.orgfrontiersin.orgresearchgate.net A series of derivatives have been synthesized and evaluated, leading to the identification of compounds with significant HDAC inhibitory activity. frontiersin.orgnih.gov

One notable derivative, designated as D28, demonstrated potent and selective inhibition of HDAC3. frontiersin.orgfrontiersin.orgnih.gov In enzymatic assays, D28, along with its analogs D29 and D30, showed selectivity for Class I HDACs (HDAC1, 2, and 3) over the Class II enzyme HDAC6. frontiersin.orgnih.gov Specifically, compounds D28 and D29 exhibited remarkable selectivity for HDAC3. frontiersin.orgnih.gov The introduction of hydrazide zinc-binding groups (ZBGs) in compounds D29 and D30 was found to increase the activity and selectivity of HDAC inhibition compared to the hydroxamic acid ZBG in D28. frontiersin.orgnih.gov However, this enhanced enzymatic activity did not always translate to superior antiproliferative effects in cancer cell lines. nih.govfrontiersin.orgdntb.gov.ua

| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 |

|---|---|---|---|---|

| D28 | >50 | >50 | 24.45 | >50 |

| D29 | 2.15 | 1.58 | 0.06 | >50 |

| D30 | 0.14 | 0.12 | 0.02 | 3.89 |

| SAHA (Control) | 0.03 | 0.05 | 0.02 | 0.03 |

Data sourced from studies on 2-phenylquinoline-4-carboxylic acid derivatives. frontiersin.orgnih.gov

The balance of acetylation levels, regulated by HDACs and histone acetyltransferases (HATs), plays a crucial role in modulating cellular functions. frontiersin.orgnih.gov By inhibiting HDACs, 2-phenylquinoline (B181262) carboxylic acid derivatives can restore the acetylation of histones and other non-histone proteins. This action leads to a more open chromatin structure, allowing for the reactivation of silenced genes, such as tumor suppressor genes, that can halt cancer progression. researchgate.net The selective inhibition of specific HDAC isoforms, like HDAC3 by derivative D28, suggests a more targeted approach to modulating gene expression, potentially leading to more specific therapeutic outcomes and reduced side effects. researchgate.net

A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Several derivatives of quinoline (B57606) carboxylic acids have been shown to interfere with cell cycle progression, leading to arrest at different phases.

The HDAC3-selective inhibitor D28, a 2-phenylquinoline-4-carboxylic acid derivative, was found to induce cell cycle arrest at the G2/M phase in K562 leukemia cells in a dose-dependent manner. frontiersin.orgnih.gov Treatment with D28 at concentrations of 1 µM and 2 µM increased the percentage of cells in the G2/M phase from a baseline of 3.44% to 5.95% and 32.57%, respectively. frontiersin.orgnih.gov This effect was distinct from the control drug SAHA (Vorinostat), which induced arrest at the G0/G1 phase. frontiersin.orgnih.gov

In contrast, studies on other related structures have shown arrest at different checkpoints. A 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative, P6, which acts as a SIRT3 inhibitor, was found to cause G0/G1 phase cell cycle arrest in MLLr leukemic cell lines. frontiersin.org Furthermore, a related quinazoline compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e), arrested the cell cycle of MCF-7 breast cancer cells at the G1 phase. mdpi.com An aryl ester of quinoline-2-carboxylic acid was shown to block the cell cycle at the S phase in prostate cancer cells. nih.gov

| Compound/Derivative Class | Core Structure | Phase of Arrest | Cell Line |

|---|---|---|---|

| D28 | 2-Phenylquinoline-4-carboxylic acid | G2/M | K562 |

| P6 | 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid | G0/G1 | Leukemia cells |

| 6e | 2-Phenylquinazoline-4-carboxylic acid | G1 | MCF-7 |

| Aryl Ester | Quinoline-2-carboxylic acid | S | PC3 |

This table summarizes findings from various studies on related quinoline and quinazoline derivatives. nih.govfrontiersin.orgmdpi.comnih.gov

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The 2-phenylquinoline-4-carboxylic acid derivative D28 has been shown to be a potent inducer of apoptosis. nih.govfrontiersin.org In studies using K562 cells, D28 promoted apoptosis in a dose-dependent fashion. nih.gov Treatment with D28 at 1, 2, and 4 µM increased the apoptotic cell proportion from 1.14% (control) to 10.10%, 15.53%, and 27.92%, respectively. nih.gov These findings highlight that the anticancer effects of D28 are significantly mediated through the induction of both G2/M cell cycle arrest and apoptosis. frontiersin.orgnih.govdntb.gov.ua Similarly, the quinazoline derivative 6e was also shown to induce apoptosis in MCF-7 cells. mdpi.com

Some substituted 2-phenylquinoline derivatives have been reported to possess antimitotic activity. researchgate.net This mechanism often involves interference with the function of microtubules, which are essential components of the mitotic spindle required for cell division. While tubulin binding is a common mechanism for antimitotic drugs, specific studies detailing such interactions for 2-phenylquinoline-3-carboxylic acid or its close analogs are not extensively detailed in the current body of research. This remains an area for further investigation to fully characterize the antimitotic potential of this chemical class.

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. The quinoline and quinazoline scaffolds have been explored as potential kinase inhibitors.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds showing IC₅₀ values in the low micromolar range. nih.govresearchgate.net The most potent inhibitors in this series were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net

Furthermore, the related quinazoline scaffold has been successfully utilized to develop selective kinase inhibitors. Compound 6e, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a novel and selective inhibitor of Aurora A kinase, a key regulator of mitosis. mdpi.com This compound was shown to be a potent inhibitor of Aurora A and was selective over a panel of 14 other kinases, demonstrating the potential for developing highly specific anticancer agents from this structural class. mdpi.com

Research on Antimicrobial Activities and Mechanistic Insights

The antimicrobial potential of phenylquinoline carboxylic acid derivatives has been extensively investigated, revealing a broad spectrum of activity against various pathogenic microorganisms.

Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov These studies utilize methods such as agar diffusion to measure zones of inhibition and broth dilution to determine the Minimum Inhibitory Concentration (MIC), a key indicator of antibacterial efficacy. nih.govresearchgate.net

Research has shown that these compounds exhibit moderate to good activity. For instance, in one study, while most derivatives showed moderate inhibition, they were generally more active than the parent 2-phenyl-quinoline-4-carboxylic acid, indicating that structural modifications can enhance antibacterial effects. nih.gov Specific derivatives demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), while others were more effective against Escherichia coli (Gram-negative). nih.gov However, activity against Pseudomonas aeruginosa was generally weak. nih.gov

Notably, certain compounds have shown promising results against resistant strains. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were tested against a strain of methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govnih.gov One particular derivative, identified as compound 18 in a review by Wang et al., was found to be the most potent against MRSA in its series. nih.gov Another study identified compound 5a₄ as having the best inhibition against Staphylococcus aureus with an MIC of 64 μg/mL, while compound 5a₇ was most active against Escherichia coli with an MIC of 128 μg/mL. nih.govnih.gov

The investigation into quinoline derivatives has also extended to their antifungal capabilities. A study on novel quinoline derivatives assessed their preliminary activity against a panel of fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. nih.gov Among the synthesized compounds, some demonstrated potent, broad-spectrum antimicrobial activity that encompassed these fungal pathogens. nih.gov Specifically, one derivative (compound 14 in the study) exhibited MIC values ranging from 0.66-3.98 μg/ml against the tested fungi, highlighting its potential as a broad-spectrum antimicrobial agent. nih.gov

A primary mechanism underlying the antibacterial activity of quinoline derivatives is the inhibition of DNA gyrase. nih.govresearchgate.net This essential bacterial enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils into DNA. nih.gov Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death.

Several studies have confirmed that quinoline derivatives target this enzyme. An investigation into a series of novel quinoline derivatives found that the most potent antimicrobial compounds were also effective inhibitors of E. coli DNA gyrase. nih.gov One particularly active compound demonstrated a significant inhibitory effect on the enzyme with a half-maximal inhibitory concentration (IC₅₀) value of 3.39 μM. nih.gov Molecular docking studies have further supported these findings, exploring the binding affinity of these new derivatives toward the active site of the DNA gyrase enzyme. nih.govresearchgate.net This inhibitory action is a hallmark of the aminocoumarin family of antibiotics, which bind to the B subunit of bacterial DNA gyrase. nih.gov

Research on Antiviral Activity (e.g., HIV-1 inhibitors for quinoline carboxylic acid derivatives)

The structural framework of quinoline is a key feature in various compounds with antiviral properties. researchgate.net Derivatives of quinoline carboxylic acid have been identified as potential inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1). Research has explored their role as allosteric integrase inhibitors (ALLINIs). usm.edu These molecules are believed to promote aberrant multimerization of the HIV-1 integrase enzyme, a critical component in the viral replication cycle, resulting in noninfectious viral particles. usm.edu

In silico studies have also been employed to investigate the potential of quinoline derivatives as viral entry blockers. biointerfaceresearch.com For example, (E)-2-(substituted styryl)-4-phenylquinoline-3-carboxylic acid derivatives have been docked to the gp41 protein of HIV-1, a key component of the viral fusion machinery, showing moderate to excellent binding to its active site. biointerfaceresearch.com Furthermore, some 2,3-disubstituted quinazolin-4(3H)-ones, structurally related to quinolines, have been synthesized and evaluated for in vitro antiviral activity, with some compounds showing activity against the replication of Herpes simplex virus (HSV-1, -2) and vaccinia virus. nih.gov

Research on Anti-inflammatory Activities

Quinoline derivatives have demonstrated significant anti-inflammatory properties. Studies have shown that certain quinoline-3-carboxylic and quinoline-4-carboxylic acids exert appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov Their activity was found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing related cytotoxicity in the inflamed cells. nih.gov

Additionally, a series of novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives were synthesized and screened for their anti-inflammatory and analgesic activities. alliedacademies.org This research highlights the potential of the 2-phenylquinoline scaffold as a basis for developing new anti-inflammatory agents. alliedacademies.org

Research on Antioxidant Properties

The antioxidant potential of quinoline derivatives has also been a subject of investigation, though with varied results. One study examining several quinoline derivatives found that they lacked DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging capacities when compared to the standard antioxidant, ascorbic acid. nih.gov

However, other research has shown more promising results. A study on [2,3′-biquinoline]-4-carboxylic acid analogs found that some compounds possessed strong radical scavenging properties in a DPPH assay, with IC₅₀ values lower than that of ascorbic acid. researchgate.net Another investigation focused on 2-substituted quinazolin-4(3H)-ones, evaluating their antioxidant potential using multiple assays (DPPH, ABTS, and CUPRAC). nih.gov The results indicated that for a 2-phenylquinazolin-4(3H)-one to have antioxidant activity, the phenyl ring requires at least one hydroxyl group, with activity enhanced by a second hydroxyl or a methoxy substituent. nih.gov The most potent radical scavenging activity was observed for dihydroxy-substituted derivatives, with EC₅₀ values in the low micromolar range in the DPPH assay. nih.gov

Computational and Theoretical Studies in Phenylquinoline Carboxylic Acid Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties of 2-Phenylquinoline-3-carboxylic acid and its analogs, from their fundamental electronic architecture to their reactivity and photophysical behavior.

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. DFT calculations allow for a detailed analysis of this structure, including the determination of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Reactivity Predictions and Transition State Analysis

DFT calculations are also a valuable tool for predicting the reactivity of molecules. By mapping the potential energy surface, researchers can identify stable isomers, reaction intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction mechanisms and predicting the feasibility of chemical transformations.

Theoretical calculations on quinoline (B57606) derivatives have been used to analyze their reactivity. For instance, DFT can be used to calculate various reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, which help in predicting the reactive sites within the molecule researchgate.net. While specific transition state analyses for reactions involving 2-Phenylquinoline-3-carboxylic acid are not detailed in the provided search results, the general applicability of DFT for such studies is well-established in the field of organic chemistry.

Photophysical Characteristics Determination

The interaction of molecules with light is another area where computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), provide significant insights. These calculations can predict the absorption and emission spectra of a compound, helping to understand its color, fluorescence, and phosphorescence properties.

For a series of tunable quinoline derivatives, TD-DFT has been used to predict their absorption spectra and investigate their photophysical properties, such as Stokes shift researchgate.netrsc.org. These computational predictions are invaluable for the design of new materials with specific optical properties, for example, in the development of fluorescent probes or dyes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule, such as an enzyme or DNA.

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking simulations have been widely applied to derivatives of 2-phenylquinoline (B181262) carboxylic acids to explore their potential as therapeutic agents. These studies predict the binding energies and the specific interactions that stabilize the ligand-receptor complex.

For example, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy frontiersin.orgnih.gov. Docking studies of these compounds have helped in understanding their binding modes within the active site of HDACs and have guided the synthesis of more potent and selective inhibitors frontiersin.orgnih.gov. Similarly, molecular docking has been used to study the interaction of 2-aryl-quinoline-4-carboxylic acid derivatives with Leishmania major N-myristoyltransferase, a potential target for antileishmanial drugs nih.gov.

In another study, derivatives of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide were docked into the binding site of phosphatidylinositol 3-kinase (PI3Kα), an attractive target for anticancer drug design, revealing key binding residues mdpi.com. The binding of 2-oxo-quinoline-3-carbaldoxime esters to DNA has also been investigated using molecular docking, indicating that the quinoline core structure can enhance binding to DNA thesciencein.org. A study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggested their binding to the A/T minor groove region of a B-DNA duplex researchgate.net.

While these examples pertain to derivatives, they highlight the methodology that would be applied to 2-Phenylquinoline-3-carboxylic acid to predict its binding affinities with various biological targets. The predicted binding energy is a key parameter obtained from these simulations, which correlates with the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the compound.

Below is an illustrative data table showcasing the type of results obtained from molecular docking studies of various quinoline derivatives with different protein targets.

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase | -9.3 to -12.3 nih.gov | Not Specified |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives | Phosphatidylinositol 3-kinase (PI3Kα) | Not Specified | Not Specified mdpi.com |

| Pyrazoline derivatives containing a quinoline moiety | PI3K | -7.17 to -7.85 | Not Specified bohrium.com |

Analysis of Ligand-Protein Interaction Profiles

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between the ligand and the protein at the atomic level. This includes identifying hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions that contribute to the stability of the complex.

For instance, molecular docking studies of 2-phenyl quinoline-4-carboxamide derivatives with various microbial and cancer-related proteins have shown good binding affinity through hydrogen bond interactions with key residues in the active sites researchgate.net. The analysis of these interaction profiles is crucial for structure-activity relationship (SAR) studies, where the aim is to understand how modifications to the chemical structure of the ligand affect its binding affinity and biological activity. This understanding is then used to design new derivatives with improved potency and selectivity.

The following table summarizes the types of interactions observed in docking studies of quinoline derivatives with their biological targets.

| Compound Class | Protein Target | Types of Interactions |

| 2-phenyl quinoline-4-carboxamide derivatives | Antibacterial, antifungal, and anticancer protein targets | Hydrogen bonds researchgate.net |

| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | DNA | Hydrogen bonds in the minor groove researchgate.net |

In Silico Evaluation for Pharmacological Potential and Virtual Screening

In silico evaluation involves the use of computational models to predict the pharmacological properties of a compound. This includes assessing its potential biological targets, binding affinities, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). Virtual screening is a key component of this process, where large libraries of compounds are computationally docked against a specific biological target, such as an enzyme or receptor, to identify potential "hits" that are likely to bind and modulate its activity.

For the specific compound 2-phenylquinoline-3-carboxylic acid and its direct derivatives, detailed public-domain research on comprehensive virtual screening campaigns or broad in silico evaluations for pharmacological potential is not extensively documented in available scientific literature. The majority of computational research on phenylquinoline carboxylic acids has concentrated on the 2-phenylquinoline-4-carboxylic acid isomer and its analogues. researchgate.netnih.govnih.govresearchgate.netresearchgate.net

These studies on related isomers often employ molecular docking to investigate binding modes within the active sites of enzymes. researchgate.netnih.govresearchgate.net For instance, research on 2-aryl-quinoline-4-carboxylic acid derivatives utilized an integrated in silico workflow that included inverse virtual screening (IVS), molecular docking, and molecular dynamics (MD) simulations to identify potential molecular targets, such as Leishmania major N-myristoyltransferase (LmNMT). nih.govresearchgate.net Such an approach allows for the prediction of binding energies and the stability of the ligand-receptor complex, providing a rationale for the compound's potential therapeutic action. nih.gov

While these methodologies are standard in the field and would be applicable to 2-phenylquinoline-3-carboxylic acid, specific data, such as predicted binding affinities or identified high-affinity targets resulting from virtual screening of this particular compound, are not available in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties such as lipophilicity, electronic effects, and steric parameters) that correlate with a specific pharmacological effect, QSAR models can predict the activity of new, unsynthesized compounds. This predictive power is invaluable for designing molecules with enhanced potency and selectivity.

There is a notable scarcity of published QSAR studies specifically focused on 2-phenylquinoline-3-carboxylic acid . The available body of research on QSAR for phenylquinoline carboxylic acids has predominantly been conducted on derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold. sustech.edunih.gov

For example, a QSAR study on a set of 2-phenyl- and 2,3-diphenyl quinoline-4-carboxylic acid derivatives was conducted to predict their activity as inhibitors of the human dihydroorotate dehydrogenase (DHODH) enzyme. sustech.edu In that study, a training set of 20 compounds was used to develop a model with a squared correlation coefficient (r²) of 0.913, indicating a strong correlation between the selected molecular descriptors and the observed biological activity. sustech.edu Such models are instrumental in understanding which structural features are critical for activity and in guiding the design of new derivatives.

Although the principles of QSAR are broadly applicable, the development of a robust and predictive model is contingent on having a dataset of structurally related compounds with experimentally determined biological activities. No such specific QSAR model for 2-phenylquinoline-3-carboxylic acid was identified in the surveyed literature.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Phenylquinoline-3-carboxylic acid. By interacting with electromagnetic radiation, the molecule provides a unique spectral fingerprint, allowing for the confirmation of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of 2-Phenylquinoline-3-carboxylic acid, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm. libretexts.orglibretexts.org This downfield shift is characteristic of carboxylic acid protons due to deshielding effects and hydrogen bonding. The protons on the quinoline (B57606) and phenyl rings will resonate in the aromatic region, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would allow for the assignment of each aromatic proton. For instance, the proton at the 4-position of the quinoline ring is anticipated to be a distinct singlet.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm. libretexts.org The sp²-hybridized carbons of the quinoline and phenyl rings would produce a series of signals in the approximate range of 120 to 150 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments would be used to differentiate between the types of carbon atoms (CH, CH₂, CH₃) and quaternary carbons. For 2-Phenylquinoline-3-carboxylic acid, DEPT-135 would show positive signals for CH carbons and inverted signals for any CH₂ groups (though none are present in the core structure), while quaternary carbons would be absent. A DEPT-90 experiment would only show signals for the CH carbons. This technique is crucial for confirming the assignments made in the standard ¹³C NMR spectrum.

While specific experimental data for 2-Phenylquinoline-3-carboxylic acid is not available in the cited literature, the expected chemical shifts based on its structure are summarized in the table below.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 2-Phenylquinoline-3-carboxylic acid

| Atom Type | Technique | Expected Chemical Shift (δ, ppm) |

| Carboxyl Proton (-COOH) | ¹H NMR | 10 – 13 |

| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 – 9.0 |

| Carboxyl Carbon (-COOH) | ¹³C NMR | 165 – 185 |

| Aromatic Carbons (Ar-C) | ¹³C NMR | 120 – 150 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Phenylquinoline-3-carboxylic acid, the IR spectrum is dominated by absorptions from the carboxylic acid and the aromatic rings.

Key expected vibrational bands include:

O–H Stretch : A very broad and strong absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H bond in a hydrogen-bonded carboxylic acid dimer. libretexts.org

C=O Stretch : A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹. The conjugation with the quinoline ring system typically shifts this band to a lower frequency compared to non-conjugated carboxylic acids. spectroscopyonline.com

C=C and C=N Stretches : Aromatic ring stretching vibrations for the quinoline and phenyl groups are expected in the 1450–1600 cm⁻¹ region.

C–O Stretch and O–H Bend : The C–O stretching and O–H bending vibrations associated with the carboxylic acid group would appear in the 1210–1320 cm⁻¹ and 900-960 cm⁻¹ regions, respectively. spectroscopyonline.com

Table 2: Expected IR Absorption Frequencies for 2-Phenylquinoline-3-carboxylic acid

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| O–H Stretch | Carboxylic Acid | 2500 – 3300 | Strong, Broad |

| C=O Stretch | Carboxylic Acid | 1680 – 1710 | Strong |

| C=C / C=N Stretches | Aromatic Rings | 1450 – 1600 | Medium to Weak |

| C–O Stretch | Carboxylic Acid | 1210 – 1320 | Medium |

| O–H Bend | Carboxylic Acid | 900 – 960 | Medium, Broad |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The extended π-system of the 2-phenylquinoline (B181262) core in 2-Phenylquinoline-3-carboxylic acid is expected to absorb UV radiation, leading to distinct absorption bands. While specific λmax values are not detailed in the available literature, quinoline derivatives generally exhibit complex spectra with multiple absorption bands due to π→π* transitions. The absorption is typically observed in the 250-400 nm range. The exact position and intensity of these bands can be influenced by the solvent and the pH, which affects the ionization state of the carboxylic acid group.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and structural information based on fragmentation patterns.

Mass Spectrometry (MS) : In an electron ionization (EI) mass spectrum, 2-Phenylquinoline-3-carboxylic acid (molar mass: 249.27 g/mol ) would show a molecular ion peak [M]⁺ at m/z = 249. Key fragmentation pathways for quinoline carboxylic acids typically involve the loss of the carboxyl group. chempap.org Prominent fragment ions would be expected at [M-OH]⁺ (m/z 232) and [M-COOH]⁺ (m/z 204). chempap.org

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition with high confidence. For 2-Phenylquinoline-3-carboxylic acid (C₁₆H₁₁NO₂), the calculated exact mass of the protonated molecule [M+H]⁺ is 250.0817. frontiersin.orgnih.gov An experimentally determined HRMS value that matches this calculated mass to within a few parts per million would unequivocally confirm the molecular formula of the compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating 2-Phenylquinoline-3-carboxylic acid from reaction mixtures, byproducts, or impurities, as well as for assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and assess the purity of a compound. nih.gov For the analysis of 2-Phenylquinoline-3-carboxylic acid, a silica (B1680970) gel plate is typically used as the stationary phase due to the polar nature of the carboxylic acid group. nih.gov

The choice of the mobile phase (eluent) is critical. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly employed. Due to the acidic nature of the target compound, significant "tailing" of the spot may occur because of strong interactions with the silica gel. researchgate.net To achieve a well-defined spot, it is common practice to add a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase. researchgate.net This suppresses the ionization of the carboxyl group, reducing its interaction with the stationary phase and resulting in a more compact spot. Visualization of the spot on the TLC plate can be achieved under UV light, as the conjugated quinoline system is UV-active. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-phenylquinoline-3-carboxylic acid and its derivatives. While specific HPLC methods for the title compound are not extensively detailed in the literature, methods for closely related quinoline carboxylic acids provide a strong basis for its analysis.